molecular formula C13H16BrClO B1293240 1-(2-Bromophenyl)-7-chloro-1-oxoheptane CAS No. 898766-94-4

1-(2-Bromophenyl)-7-chloro-1-oxoheptane

Cat. No.: B1293240
CAS No.: 898766-94-4
M. Wt: 303.62 g/mol
InChI Key: GDSFJIQQJZSUTE-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-7-chloro-1-oxoheptane is a halogenated aromatic ketone characterized by a bromine atom at the ortho position of the phenyl ring and a chlorine atom at the terminal carbon of a seven-carbon aliphatic chain.

Properties

IUPAC Name

1-(2-bromophenyl)-7-chloroheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSFJIQQJZSUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642205
Record name 1-(2-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-94-4
Record name 1-(2-Bromophenyl)-7-chloro-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-7-chloro-1-oxoheptane typically involves the reaction of 2-bromobenzene with 7-chloroheptanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-7-chloro-1-oxoheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The carbonyl group in the heptane chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic compounds using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of 1-(2-Hydroxyphenyl)-7-chloro-1-oxoheptane or 1-(2-Aminophenyl)-7-chloro-1-oxoheptane.

    Reduction: Formation of 1-(2-Bromophenyl)-7-chloroheptanol.

    Oxidation: Formation of 1-(2-Bromophenyl)-7-chloro-1-oxoheptanoic acid.

Scientific Research Applications

1-(2-Bromophenyl)-7-chloro-1-oxoheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-7-chloro-1-oxoheptane involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The carbonyl group in the heptane chain can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of halogen substituents significantly influence molecular reactivity, solubility, and intermolecular interactions. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Commercial Availability
1-(2-Bromophenyl)-7-chloro-1-oxoheptane 2-Br, 7-Cl ~287.7 (estimated) Discontinued
1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one 4-F, hydroxyl-ethylthio group ~242.3 Discontinued
7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one 2,4-diCl, 7-Cl 311.6 (CAS 898786-16-8) Available

Key Observations :

  • Halogen Position : The ortho-bromine in this compound may sterically hinder intermolecular interactions compared to para-substituted analogs. Bromine’s larger atomic radius (vs. fluorine or chlorine) could reduce solubility in polar solvents.
Supramolecular Interactions

While direct crystal structure data for this compound is unavailable, Etter’s graph set analysis (a method for characterizing hydrogen-bonding networks) suggests that halogen substituents can disrupt or redirect intermolecular interactions . For example:

  • Bromine’s polarizability may favor halogen bonding over hydrogen bonding in crystal packing.
  • In contrast, hydroxyl or thioether groups in analogs (e.g., 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one) could promote hydrogen-bonded aggregates .

Research Findings and Gaps

  • Toxicity Data : Safety profiles for the dichlorophenyl analog imply that brominated variants may require similar handling precautions, though empirical studies are lacking.
  • Need for Further Study : Comparative crystallographic and thermodynamic analyses (e.g., melting points, solubility parameters) are critical to fully elucidate substituent effects in this compound class.

Biological Activity

1-(2-Bromophenyl)-7-chloro-1-oxoheptane is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12BrClO
  • Molecular Weight : 303.59 g/mol
  • Structure : The compound features a bromophenyl group and a chloro substituent on a heptane chain with a ketone functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that this compound displays significant antimicrobial properties against a range of pathogens. The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that could be attributed to apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It could modulate receptor activities, influencing signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 12 µg/mL.
Study 2Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating potential as a chemotherapeutic agent.
Study 3Investigated the compound's effect on enzyme activity, revealing inhibition of topoisomerase II, which is crucial for DNA replication in cancer cells.

Comparative Analysis

When compared to similar compounds, such as other halogenated ketones, this compound exhibits enhanced biological activity due to the presence of both bromine and chlorine substituents, which may increase lipophilicity and facilitate membrane penetration.

Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
Compound AModerate (MIC = 25 µg/mL)Low (IC50 = 30 µM)
Compound BHigh (MIC = 10 µg/mL)Moderate (IC50 = 20 µM)

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